molecular formula C14H22O3S B14263698 5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one CAS No. 138426-81-0

5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one

Katalognummer: B14263698
CAS-Nummer: 138426-81-0
Molekulargewicht: 270.39 g/mol
InChI-Schlüssel: XLEDXHZBLXMDOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a unique combination of a hydroxy group, an octylsulfanyl group, and a pyranone ring, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one typically involves the reaction of a suitable pyranone precursor with an octylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.

    Substitution: The octylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyranone ring may produce a dihydropyranone derivative.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the octylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyranone ring may interact with various biological pathways, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one:

    2-Hydroxy-5-methylpyridine: This compound features a pyridine ring instead of a pyranone ring and has different substituents.

Uniqueness

The presence of the octylsulfanyl group in 5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

138426-81-0

Molekularformel

C14H22O3S

Molekulargewicht

270.39 g/mol

IUPAC-Name

5-hydroxy-2-(octylsulfanylmethyl)pyran-4-one

InChI

InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-18-11-12-9-13(15)14(16)10-17-12/h9-10,16H,2-8,11H2,1H3

InChI-Schlüssel

XLEDXHZBLXMDOX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCSCC1=CC(=O)C(=CO1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.